Tricyclic Spiro Core Differentiation
PRMT5-IN-12 possesses a unique (R)-configured tricyclic spiro[cyclobutane-1,4'-isoquinolin]-7'-yl core bearing a 3,4-dihydroisoquinolin-2(1H)-yl substituent and an N-acetylpiperidine-4-carboxamide moiety [1]. This scaffold is structurally distinct from the nucleoside-based SAM-competitive chemotype exemplified by EPZ015666 (a tetrahydroisoquinoline-pyrimidine derivative, IC50 = 22 nM) and GSK3326595/EPZ015938 (a triazole-containing SAM mimetic, IC50 = 6.2 nM), neither of which contains the spiro-cyclobutane-isoquinolinone motif [2]. The spirocyclic constraint in PRMT5-IN-12 may confer different conformational properties and binding-mode characteristics compared to flexible acyclic SAM-mimetic inhibitors, though direct binding mode data are not publicly available [1].
| Evidence Dimension | Chemical scaffold classification and structural topology |
|---|---|
| Target Compound Data | Substituted tricyclic spiro[cyclobutane-1,4'-isoquinolin]-7'-yl scaffold with (R)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl substituent; MW = 544.68 g/mol; C32H40N4O4 |
| Comparator Or Baseline | EPZ015666: tetrahydroisoquinoline-pyrimidine scaffold, MW = 519.6 g/mol; GSK3326595: triazole-containing nucleoside analog, MW = 381.4 g/mol |
| Quantified Difference | Structurally non-overlapping chemotypes; spiro-cyclobutane ring system absent in all comparator SAM-competitive PRMT5 inhibitors; molecular weight approximately 160 Da larger than GSK3326595 |
| Conditions | Scaffold comparison based on disclosed patent structures (WO2021068953A1) and published literature structures |
Why This Matters
Distinct scaffold topology determines target binding mode, selectivity profile, and intellectual property position; researchers requiring tool compounds with non-nucleoside chemotypes for orthogonal mechanism-of-action studies should prioritize structurally divergent inhibitors.
- [1] Wang Y, Zhao L, Quan X, Zheng G, Sun W, Yang T, Zhan K, Shi Q. Substituted tricyclic compound as PRMT5 inhibitor and use thereof. WO2021068953A1. Structural disclosure of PRMT5-IN-12 scaffold. View Source
- [2] Chan-Penebre E, Kuplast KG, Majer CR, et al. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. Nat Chem Biol. 2015;11(6):432-437. Reports EPZ015666 IC50 = 22 nM, Ki = 5 nM for PRMT5/MEP50. View Source
